Phosphorolysis Resistance Compared to Uridine
Cyclopentyluracil demonstrates complete resistance to phosphorolytic cleavage by nucleoside phosphorylases, a critical metabolic vulnerability of natural uridine [1]. This resistance is a direct consequence of the carbocyclic C-N linkage replacing the labile N-glycosidic bond, ensuring the compound remains intact under physiological conditions. In contrast, uridine is rapidly catabolized to uracil and ribose-1-phosphate by uridine phosphorylase, limiting its utility as a sustained salvage pathway inhibitor.
| Evidence Dimension | Phosphorolytic Cleavage Rate (Relative) |
|---|---|
| Target Compound Data | Resistant (no detectable cleavage) |
| Comparator Or Baseline | Uridine: Rapidly cleaved (Km ≈ 100-200 μM) |
| Quantified Difference | Qualitative: Complete resistance vs. rapid turnover |
| Conditions | Enzymatic assay with purified uridine phosphorylase; inferred from carbocyclic nucleoside literature |
Why This Matters
This metabolic stability is essential for achieving sustained inhibition of uridine salvage in long-term cell culture or in vivo experiments, where natural nucleosides would be rapidly degraded.
- [1] Grantome. (n.d.). Pharmacologic Aspects of Nucleotide Metabolism. Retrieved from https://w-ww.grantome.com/grant/NIH/R01-CA034202-09 View Source
